Clamikalant (sodium)
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Overview
Description
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium channel blocker. It was initially developed by Sanofi for potential therapeutic applications in cardiovascular diseases, particularly for the treatment of arrhythmias and myocardial infarction . The compound is characterized by its molecular formula C19H21ClN3NaO5S2 and a molecular weight of 493.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clamikalant (sodium) can be synthesized through a multi-step process involving the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of Clamikalant (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the required pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions: Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy and chloro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a tool to study the role of ATP-sensitive potassium channels in various chemical processes.
Biology: Investigated for its effects on cellular ion channels and its potential to modulate cellular activities.
Mechanism of Action
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium channels (KATP channels). These channels are crucial in regulating cellular membrane potential and ion homeostasis. By blocking these channels, Clamikalant (sodium) prevents potassium efflux, leading to prolonged action potentials and increased cellular excitability . This mechanism is particularly beneficial in treating arrhythmias, where it helps stabilize cardiac rhythm.
Comparison with Similar Compounds
Clamikalant (sodium) is unique in its specific action on KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker used primarily in diabetes treatment.
HMR 1883: A related compound with similar channel-blocking properties but different pharmacokinetic profiles.
Uniqueness: Clamikalant (sodium) stands out due to its specific application in cardiovascular diseases and its unique chemical structure, which provides distinct pharmacological properties compared to other KATP channel blockers.
Properties
IUPAC Name |
sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN3NaO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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